molecular formula C9H20N2 B2414977 Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine CAS No. 1340411-99-5

Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine

Cat. No.: B2414977
CAS No.: 1340411-99-5
M. Wt: 156.273
InChI Key: IIUFQJJPNLENQN-UHFFFAOYSA-N
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Description

Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Properties

IUPAC Name

N,2-dimethyl-1-pyrrolidin-1-ylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9(2,10-3)8-11-6-4-5-7-11/h10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUFQJJPNLENQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCCC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine typically involves the reaction of 2-methyl-2-(pyrrolidin-1-yl)propanal with methylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to achieve high purity levels required for specific applications .

Chemical Reactions Analysis

Types of Reactions

Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrrolidine compounds .

Scientific Research Applications

Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(pyrrolidin-1-yl)propanal
  • N-Methyl-2-pyrrolidinone
  • 1-Methyl-2-pyrrolidinone

Uniqueness

Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine is unique due to its specific structural features, such as the presence of both a methyl group and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced reactivity or selectivity in certain reactions .

Biological Activity

Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine, also referred to as 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine, is an organic compound notable for its structural features and biological activity. The compound has a molecular formula of C9H20N2C_9H_{20}N_2 and a molecular weight of approximately 156.27 g/mol. It belongs to the class of Mannich bases and pyrrolidine derivatives, which are recognized for their diverse applications in medicinal chemistry and organic synthesis.

Interaction with Kappa Opioid Receptor (KOR)

The primary biological activity of this compound is its interaction with the kappa opioid receptor (KOR). This compound functions predominantly as an antagonist at the KOR, influencing pain management pathways in biological systems. In experimental studies involving rodent models, it has been demonstrated to block KOR and mu-opioid receptor agonist-induced analgesia, indicating its potential utility in pain relief strategies .

Research has shown that this compound modulates various biochemical pathways, particularly those involving cyclic adenosine monophosphate (cAMP). By affecting these pathways, the compound may influence cellular signaling mechanisms that are crucial for numerous physiological processes .

Comparative Biological Activity

To better understand its biological activity, a comparison with similar compounds can be made. The following table summarizes key features of this compound and related compounds:

Compound NameMolecular FormulaMolecular WeightPrimary Activity
This compoundC9H20N2C_9H_{20}N_2156.27 g/molKOR antagonist
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amineC8H18N2C_8H_{18}N_2142.24 g/molKOR antagonist
N-Methyl-2-pyrrolidinoneC6H11NC_6H_{11}N99.16 g/molSolvent; potential neuroactive properties

Case Studies

Several studies have investigated the implications of this compound in various pharmacological contexts:

Synthesis and Production

The synthesis of this compound typically involves a reaction between 2-methylpropanal and methylamine under controlled conditions. Common solvents include dichloromethane or ethanol, with purification achieved through distillation or chromatography .

Industrial Applications

In industrial settings, this compound is utilized as a building block for synthesizing more complex organic molecules, including pharmaceuticals targeted at neurological disorders and pain management therapies .

Q & A

Q. Discrepancies in reported cytotoxicity: What experimental variables cause variability?

  • Methodology : Standardize cell lines (e.g., HepG2 vs. HEK293), culture conditions (serum concentration), and exposure durations. Use MTT and Annexin V assays in parallel to differentiate apoptosis from necrosis .

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